4-(5-Nitroquinolin-6-YL)cyclohexanol

Description

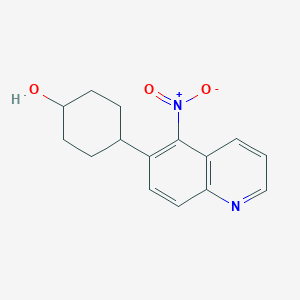

Structure

2D Structure

Propriétés

IUPAC Name |

4-(5-nitroquinolin-6-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-11-5-3-10(4-6-11)12-7-8-14-13(2-1-9-16-14)15(12)17(19)20/h1-2,7-11,18H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTXCDKSVPDJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675069 | |

| Record name | 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150163-86-2 | |

| Record name | 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Biochimique

Biochemical Properties

4-(5-Nitroquinolin-6-YL)cyclohexanol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, this compound can bind to certain proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to modulate neurotransmitter release by affecting calcium ion channels. This modulation can lead to altered synaptic transmission and impact cognitive functions. In immune cells, this compound influences cytokine production, thereby affecting inflammatory responses. Furthermore, it has been reported to alter gene expression profiles in cancer cells, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptor sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it inhibits the activity of certain kinases involved in cell cycle regulation, thereby arresting cell division. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA. This results in altered transcriptional activity and subsequent changes in protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over weeks. Long-term exposure to this compound in cell culture models has shown sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects highlight the potential for both acute and chronic impacts of the compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions in rodent models, likely due to its modulatory effects on neurotransmitter release. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, thereby impacting cellular energy metabolism.

Activité Biologique

4-(5-Nitroquinolin-6-YL)cyclohexanol, with the CAS number 1150163-86-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, relevant studies, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

This compound features a nitro group attached to a quinoline moiety and a cyclohexanol structure, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group is known to enhance the compound's reactivity and binding affinity towards enzymes and receptors. Specifically, it may inhibit key enzymes involved in metabolic pathways or act as a ligand for specific receptors.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes such as phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting that this compound might possess antibacterial properties.

- Anticancer Properties : Research indicates that derivatives of quinoline have been effective in inhibiting tumor growth and angiogenesis.

Antimicrobial Activity

A study on nitroxoline derivatives, which share structural similarities with this compound, demonstrated significant antibacterial activity against multidrug-resistant bacteria. The lack of resistance development against nitroxoline suggests that similar compounds could be effective in treating infections caused by resistant strains .

Anticancer Potential

Research has indicated that quinoline derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, nitroxoline was found to inhibit methionine aminopeptidase MetAP2 and SIRT1, leading to reduced angiogenesis and tumor cell proliferation . This suggests that this compound could have similar effects.

Case Studies

- In Vitro Studies : Various studies have tested the cytotoxic effects of quinoline derivatives on cancer cell lines. For instance, compounds structurally related to this compound showed IC50 values indicating potent inhibition of cell growth in several cancer types .

- Animal Models : Preclinical studies using animal models have demonstrated the potential of quinoline derivatives to reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy .

Data Tables

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinoline Family

The compound belongs to a class of nitroquinoline-substituted cyclohexanols. Key analogs include:

Key Observations :

- Positional Isomerism: The nitro group’s position (6-yl vs.

- Ring System Variations: Replacement of cyclohexanol with piperidin-4-ol introduces a nitrogen atom, enhancing polarity and hydrogen-bonding capacity .

Functional Group Comparisons

Nitroquinoline Derivatives vs. Sulfonylmethyl Cyclohexanols

A patent () describes CHMSA compounds (e.g., 1-methyl-4-[(4-phenylphenyl)sulfonylmethyl]cyclohexanol), which share the cyclohexanol core but feature sulfonylmethyl and aryl/pyridyl substituents.

Implications :

- The nitroquinoline moiety may confer distinct electronic or steric properties compared to sulfonylmethyl groups, influencing pharmacokinetics or target selectivity.

Physicochemical and Analytical Challenges

Mass spectral data (–5) highlight challenges in distinguishing cyclohexanol derivatives due to spectral similarity. However, the nitroquinoline substituent in this compound likely generates unique fragmentation patterns compared to simpler analogs like unsubstituted cyclohexanol (CAS 108-93-0), which has a boiling point of 160–161°C and lacks aromaticity.

Research and Commercial Considerations

- Synthesis: The nitro group’s electron-withdrawing nature may complicate synthetic routes compared to non-nitrated analogs.

- Stability : Storage at 2–8°C (vs. room temperature for some analogs) suggests sensitivity to thermal degradation .

- Commercial Availability: Supplied by multiple vendors (e.g., Shanghai Yuanye Bio-Technology, Combi-Blocks), with purity ≥97% .

Méthodes De Préparation

Sigmatropic Rearrangement Approach

Inspired by GSK's PDE4 inhibitor synthesis, a (4 + 2)-cycloaddition between a nitroalkene and vinyl ether could generate a 1,2-oxazine intermediate. Subsequent acyloxy-assisted (3,3)-sigmatropic rearrangement would enable cyclohexanol attachment (Figure 2). Critical observations from analogous systems:

- Epimerization at C-6 occurs during NaBH₃CN reduction in AcOH

- DFT calculations support anchimeric assistance by acyloxy groups during rearrangement

Integrated Synthetic Route

Combining these methodologies, a potential 5-step synthesis would involve:

- Quinoline nitration : Pd-catalyzed nitration of 6-chloroquinoline

- Protection : -OH group protection (e.g., TBSCl)

- Coupling : Pd-mediated cross-coupling with bromocyclohexanol

- Deprotection : TBAF-mediated silyl group removal

- Purification : Column chromatography (SiO₂, EtOAc/hexanes)

Critical Reaction Parameters

Key optimization points from analogous systems:

Q & A

Q. How can the molecular structure of 4-(5-Nitroquinolin-6-YL)cyclohexanol be experimentally confirmed?

Methodological Answer: The molecular structure can be validated using spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm proton and carbon environments, including the cyclohexanol hydroxyl group and nitroquinoline aromatic protons.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., -OH stretch at ~3200–3600 cm, nitro group vibrations at ~1500–1350 cm) .

- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 272.3 (molecular weight) and fragmentation patterns consistent with the nitroquinoline and cyclohexanol moieties .

Q. What are the primary biochemical interactions of this compound?

Methodological Answer: The compound interacts with enzymes and cellular pathways via:

- Enzyme Binding: Hydrogen bonding and hydrophobic interactions with oxidative stress enzymes (e.g., superoxide dismutase, catalase), stabilizing enzyme-substrate complexes .

- Cellular Effects: Modulates calcium ion channels in neuronal cells (altering neurotransmitter release) and cytokine production in immune cells (impacting inflammation) .

- Gene Expression: Alters transcription factor activity in cancer cells, influencing proliferation and apoptosis pathways. Researchers should use in vitro assays (e.g., luciferase reporters, qPCR) to quantify transcriptional changes .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation via fume hoods or N95 masks .

- Ventilation: Ensure adequate airflow to disperse vapors.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the study of this compound’s interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding kinetics (e.g., with GROMACS) using the compound’s SMILES string to predict stability of enzyme complexes .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., nitro group electron-withdrawing effects) to explain reactivity in catalytic cycles .

- Docking Studies (AutoDock Vina): Predict binding affinities to oxidative stress enzymes, guiding in vitro validation .

Q. How do metabolic pathways influence the compound’s bioactivity?

Methodological Answer:

- Hepatic Metabolism: Cytochrome P450 enzymes (e.g., CYP3A4) metabolize the compound into nitro-reduced intermediates. Use LC-MS/MS to identify metabolites in liver microsomal assays .

- Toxicity Screening: Dose-dependent hepatotoxicity in rodent models suggests monitoring alanine transaminase (ALT) and aspartate transaminase (AST) levels during in vivo studies .

Q. What experimental design optimizes synthesis or reaction studies involving this compound?

Methodological Answer:

- Box-Behnken Design: Apply response surface methodology to optimize variables (e.g., catalyst concentration, temperature) in reactions like alkylation or esterification. For example, a 3-factor design can reduce experiments while modeling nonlinear interactions .

- Isotopic Labeling (e.g., ): Track carbocation intermediates in dehydration reactions (e.g., cyclohexanol derivatives) to resolve mechanistic pathways via NMR .

Q. How can contradictory data on temporal effects be resolved in cellular studies?

Methodological Answer:

- Time-Course Assays: Perform longitudinal studies (e.g., 0–72 hours) with transcriptomic profiling (RNA-seq) to distinguish acute vs. chronic gene expression changes .

- Solvent Controls: Account for solvent-mediated dimerization (e.g., in decalin vs. aqueous phases) that alters carbenium ion availability and reaction kinetics .

Q. What advanced techniques quantify the compound’s stability under varying conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to stressors (40°C/75% RH for 4 weeks) and quantify degradation via HPLC-UV .

- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life from accelerated data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.